An In-depth Technical Guide to 3-Methylquinolin-4-amine (CAS: 19701-33-8)
An In-depth Technical Guide to 3-Methylquinolin-4-amine (CAS: 19701-33-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylquinolin-4-amine, with the CAS number 19701-33-8, is a heterocyclic aromatic amine belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of an amino group at the 4-position and a methyl group at the 3-position of the quinoline ring system endows this molecule with unique physicochemical properties and significant potential in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of 3-Methylquinolin-4-amine, encompassing its chemical and physical characteristics, a detailed synthesis protocol, potential biological activities and mechanisms of action, and essential safety and handling information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Methylquinolin-4-amine is fundamental for its application in research and development. These properties influence its solubility, membrane permeability, and interaction with biological targets.[1]
| Property | Value | Source |
| CAS Number | 19701-33-8 | [1] |
| Molecular Formula | C₁₀H₁₀N₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| IUPAC Name | 3-methylquinolin-4-amine | [1] |
| SMILES | CC1=C(C2=CC=CC=C2N=C1)N | [1] |
| InChI | InChI=1S/C10H10N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3,(H2,11,12) | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | General knowledge based on similar structures |
Synthesis of 3-Methylquinolin-4-amine
The synthesis of 3-Methylquinolin-4-amine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for the preparation of 4-aminoquinoline derivatives.[2] This proposed synthesis protocol is based on well-established procedures for analogous compounds.
Proposed Synthetic Pathway
Caption: Synthetic pathway for 3-Methylquinolin-4-amine.
Experimental Protocol
Objective: To synthesize 3-Methylquinolin-4-amine from 4-chloro-3-methylquinoline.
Materials:
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4-Chloro-3-methylquinoline
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Concentrated aqueous ammonia (28-30%)
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Ethanol
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Dichloromethane
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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High-pressure reaction vessel (autoclave)
Procedure:
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Reaction Setup: In a high-pressure autoclave, combine 4-chloro-3-methylquinoline (1 equivalent) and a significant excess of concentrated aqueous ammonia (e.g., 20-30 equivalents) in a suitable solvent such as ethanol. The use of a sealed, pressure-rated vessel is crucial due to the volatility of ammonia and the elevated temperatures required.
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Reaction: Seal the autoclave and heat the reaction mixture to a temperature in the range of 150-180 °C. Maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol and excess ammonia.
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Extraction: To the resulting residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 3-Methylquinolin-4-amine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford the pure product.
Causality of Experimental Choices:
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Excess Ammonia: A large excess of ammonia is used to drive the reaction towards the product and to act as a base to neutralize the HCl generated during the reaction.
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High Temperature and Pressure: The C4-Cl bond in 4-chloroquinolines is activated towards nucleophilic substitution, but elevated temperatures and pressures are often necessary to achieve a reasonable reaction rate with ammonia as the nucleophile.[2]
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Aqueous Work-up with Bicarbonate: This step is essential to remove any unreacted starting materials and by-products, and to ensure the final product is in its free base form.
Characterization of 3-Methylquinolin-4-amine
The identity and purity of the synthesized 3-Methylquinolin-4-amine should be confirmed by standard analytical techniques.
Predicted Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃):
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δ ~8.5 ppm (s, 1H): H2 proton of the quinoline ring.
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δ 7.5-8.0 ppm (m, 4H): Aromatic protons of the benzene ring of the quinoline system.
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δ ~5.0 ppm (br s, 2H): -NH₂ protons.
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δ ~2.3 ppm (s, 3H): -CH₃ protons.
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¹³C NMR (100 MHz, CDCl₃):
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δ ~150-160 ppm: Quaternary carbons of the quinoline ring.
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δ ~120-130 ppm: Aromatic CH carbons of the quinoline ring.
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δ ~115-125 ppm: Carbon bearing the methyl group.
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δ ~15-20 ppm: Methyl carbon.
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Infrared (IR) Spectroscopy (KBr pellet):
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~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~1620-1580 cm⁻¹: N-H bending vibration.
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~1500-1400 cm⁻¹: Aromatic C=C stretching.
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Mass Spectrometry (EI):
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m/z 158: Molecular ion peak [M]⁺.
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Fragmentation pattern: Characteristic losses of HCN, CH₃, and NH₂ fragments.
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Potential Biological Activities and Mechanism of Action
While specific biological studies on 3-Methylquinolin-4-amine are not extensively reported in publicly available literature, the 4-aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3]
Potential Therapeutic Areas:
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Antimalarial: 4-Aminoquinolines, such as chloroquine, are known to interfere with the detoxification of heme in the malaria parasite. They are thought to inhibit the formation of hemozoin, leading to the accumulation of toxic free heme and subsequent parasite death.[3]
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Anticancer: Several 4-aminoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] Their mechanisms of action are diverse and can include the inhibition of topoisomerases, induction of apoptosis, and interference with cell signaling pathways.
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Anti-inflammatory: The quinoline ring system is present in several anti-inflammatory agents. The mechanism often involves the modulation of inflammatory signaling pathways.
Postulated Mechanism of Action (Antimalarial)
Caption: Postulated antimalarial mechanism of 3-Methylquinolin-4-amine.
It is hypothesized that 3-Methylquinolin-4-amine, like other 4-aminoquinolines, can accumulate in the acidic food vacuole of the malaria parasite. There, it may bind to heme, preventing its polymerization into non-toxic hemozoin. The resulting accumulation of free heme leads to oxidative stress and damage to cellular components, ultimately causing the death of the parasite.[3]
Analytical Methods
The purity and identity of 3-Methylquinolin-4-amine can be assessed using a variety of analytical techniques.
| Technique | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Reversed-phase C18 column, mobile phase gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid, UV detection. |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and qualitative purity check | Silica gel plates, eluent system such as ethyl acetate/hexanes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | ¹H and ¹³C NMR in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). |
| Infrared (IR) Spectroscopy | Identification of functional groups | KBr pellet or thin film. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | Electron ionization (EI) or electrospray ionization (ESI). |
Safety and Handling
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.
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Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Potential Hazards:
Based on the structure and related compounds, potential hazards may include:
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Skin and eye irritation.
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Harmful if swallowed or inhaled.
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Potential for mutagenic effects.
It is imperative to consult a comprehensive and up-to-date SDS for 3-methylquinoline and to conduct a thorough risk assessment before handling 3-Methylquinolin-4-amine.
Conclusion
3-Methylquinolin-4-amine is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its 4-aminoquinoline core suggests a wide range of potential biological activities, making it a valuable building block for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its properties, a plausible synthesis protocol, insights into its potential mechanisms of action, and essential safety considerations. Further research into the specific biological profile of this compound is warranted to fully explore its therapeutic potential.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 817691, 3-Methylquinolin-4-amine. Retrieved from [Link].
- Kaur, K., & Jain, M. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(15), 5059-5062.
- Egan, T. J. (2008). Haemozoin (β-haematin) inhibition as a basis for antimalarial drug action. Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 8(3), 196-206.
